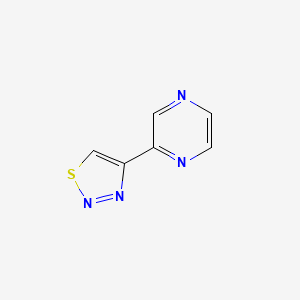

2-(1,2,3-thiadiazol-4-yl)pyrazine

Description

Significance of Fused Heterocyclic Architectures in Contemporary Chemical and Biological Sciences

Fused heterocyclic architectures, where two or more rings share a common bond, are integral to the development of new materials and therapeutic agents. bohrium.com These complex structures are prevalent in a vast number of natural products and biologically important molecules. bohrium.combohrium.com Their rigid, three-dimensional frameworks provide a unique scaffold that can be precisely decorated with various functional groups, allowing for fine-tuning of chemical, physical, and biological properties.

In medicinal chemistry, fusing heterocyclic rings is a powerful strategy for creating novel drug candidates with enhanced efficacy and target selectivity. mdpi.comnih.gov The resulting fused systems often exhibit distinct biological activities compared to their individual components. mdpi.com This approach has led to the discovery of potent agents for treating a wide range of diseases, including cancer, infections, and inflammatory conditions. nih.govmdpi.com The construction of these complex architectures drives innovation in synthetic organic chemistry, demanding the development of new, efficient, and stereoselective reactions. bohrium.com

Academic Relevance of 1,2,3-Thiadiazole (B1210528) Scaffolds in Synthetic and Medicinal Chemistry

The 1,2,3-thiadiazole ring, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, is recognized as a "privileged" scaffold in medicinal chemistry. mdpi.comresearchgate.net This designation stems from its presence in a wide array of compounds exhibiting diverse and potent biological activities. mdpi.comresearchgate.net

Derivatives of 1,2,3-thiadiazole have been extensively studied and have shown promise as antifungal, antiviral, anticancer, and insecticidal agents. mdpi.comresearchgate.net The unique electronic properties of the ring, combined with the ability of the sulfur atom to improve liposolubility and cell membrane permeability, make it an attractive component in drug design. imist.ma The versatility of 1,2,3-thiadiazole chemistry allows for its incorporation into more complex molecules, including fused systems and hybrids linked to other heterocycles, further expanding its utility in the search for new therapeutic leads. mdpi.comresearchgate.net

Academic Relevance of Pyrazine (B50134) Moieties in Drug Discovery and Organic Synthesis

Pyrazine, a six-membered aromatic ring with two nitrogen atoms in a 1,4-arrangement, is another key heterocycle with profound importance in chemistry and pharmacology. mdpi.comnih.gov The pyrazine moiety is a core component of numerous natural products and synthetic compounds with significant biological applications. mdpi.comresearchgate.net Its presence is noted in several clinically essential medicines, highlighting its role in successful drug development. mdpi.comnih.gov

Pyrazine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. nih.govresearchgate.nettandfonline.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target. nih.gov In organic synthesis, the pyrazine ring serves as a versatile building block and a key template for developing novel therapeutic agents and functional materials. mdpi.comresearchgate.netarabjchem.org

Conceptual Basis for Investigating 2-(1,2,3-Thiadiazol-4-yl)pyrazine as a Hybrid System

The investigation of This compound is conceptually rooted in the molecular hybridization strategy in drug design. This approach involves covalently linking two or more distinct pharmacophores (bioactive scaffolds) to create a single hybrid molecule. The goal is to develop a new chemical entity with an improved activity profile, potentially acting on multiple biological targets or possessing enhanced pharmacokinetic properties compared to the individual components.

By combining the 1,2,3-thiadiazole scaffold, known for its broad biological spectrum, with the pyrazine moiety, a proven pharmacophore in numerous approved drugs, researchers aim to create a synergistic effect. mdpi.comnih.gov The resulting hybrid, This compound , integrates the structural and electronic features of both rings. This combination could lead to novel biological activities or a unique mechanism of action that is not achievable by either scaffold alone. mdpi.com The study of such systems is a rational approach to exploring new chemical space and discovering next-generation therapeutic agents.

Research Gaps and Opportunities in the Study of this compound

Despite the clear conceptual rationale for its investigation, a survey of scientific literature reveals a significant research gap concerning the specific compound This compound . While extensive research exists on its constituent 1,2,3-thiadiazole and pyrazine rings individually, and on related hybrid structures, dedicated studies on this exact molecule are sparse. mdpi.commdpi.com

The primary research gaps include:

Optimized Synthesis: A lack of established, high-yield, and scalable synthetic routes specifically for This compound . While general methods for creating similar linkages exist, they have not been optimized for this particular target. nih.govarabjchem.org

Physicochemical Characterization: Comprehensive data on its physicochemical properties, such as solubility, stability, and solid-state structure (e.g., X-ray crystallography), are not readily available.

Biological Profiling: There is an absence of systematic biological evaluation. The potential of This compound as an anticancer, antimicrobial, antiviral, or anti-inflammatory agent remains largely unexplored.

Structure-Activity Relationship (SAR) Studies: Without a library of related analogues, no SAR studies can be conducted to understand how structural modifications would affect biological activity.

These gaps represent significant opportunities for new research to contribute valuable knowledge to the field of medicinal and synthetic chemistry.

Defining the Scope of Academic Inquiry and Research Objectives for this compound

To address the identified research gaps, a focused academic inquiry into This compound should be undertaken with clear objectives. The scope of this research would be to systematically synthesize, characterize, and evaluate the biological potential of this hybrid compound.

Key research objectives would include:

Development of Synthetic Methodologies: To design and optimize efficient, reliable, and scalable synthetic pathways for the preparation of This compound and a library of its derivatives with diverse substitutions.

Comprehensive Structural and Physicochemical Characterization: To fully characterize the synthesized compounds using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to unequivocally confirm their structures and properties.

Broad-Spectrum Biological Screening: To perform extensive in vitro screening of the parent compound and its analogues against a variety of biological targets. This should include assays for anticancer activity against various cell lines, antimicrobial activity against a panel of pathogenic bacteria and fungi, and antiviral activity. benthamdirect.comarjonline.org

Elucidation of Structure-Activity Relationships (SAR): To analyze the biological screening data to establish clear relationships between the chemical structure of the synthesized derivatives and their observed biological activity, providing a roadmap for the design of more potent and selective agents.

Fulfilling these objectives would close the current knowledge gap and could potentially uncover a new class of heterocyclic compounds with significant therapeutic value.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazin-2-ylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOKTGGTRXDSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CSN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1,2,3 Thiadiazol 4 Yl Pyrazine and Its Derivatives

Retrosynthetic Analysis of the 2-(1,2,3-Thiadiazol-4-yl)pyrazine Core Structure

A retrosynthetic analysis of the this compound core structure reveals several potential synthetic pathways. The primary disconnection can be made at the carbon-carbon bond linking the pyrazine (B50134) and 1,2,3-thiadiazole (B1210528) rings. This approach suggests a coupling reaction between a functionalized pyrazine and a pre-formed thiadiazole ring, or vice versa.

However, a more common and convergent strategy involves the construction of the thiadiazole ring onto a pre-existing pyrazine scaffold. This approach simplifies the synthesis by focusing on the formation of the less stable thiadiazole ring as one of the final steps. The key disconnection then involves breaking the N-N, N-S, and C-S bonds of the thiadiazole ring. This leads back to a pyrazine-containing precursor with an active methylene (B1212753) group adjacent to a carbonyl or a related functional group, which can then be converted into the thiadiazole ring using various cyclization strategies.

For instance, a pyrazinoyl-containing precursor can be transformed into a suitable hydrazone, which serves as a key intermediate for methods like the Hurd-Mori synthesis. Alternatively, a pyrazine thioamide derivative can be a starting point for cyclization reactions involving azides or oxidative conditions. These strategies leverage the availability of functionalized pyrazines and the well-established chemistry of 1,2,3-thiadiazole synthesis.

Strategies for Constructing the 1,2,3-Thiadiazole Ring System

The formation of the 1,2,3-thiadiazole ring is the cornerstone of synthesizing the target compound. Several classical and contemporary methods have been developed for this purpose. isres.orgpku.edu.cn

The Hurd-Mori synthesis is a widely utilized method for generating 1,2,3-thiadiazoles. isres.orgwikipedia.orghandwiki.org The reaction involves the cyclization of hydrazone derivatives, typically those with an N-acyl or N-tosyl group, using thionyl chloride (SOCl₂). wikipedia.orghandwiki.orgthieme-connect.de The hydrazone precursor must possess an α-methylene group, which is essential for the cyclization mechanism. thieme-connect.de

The general mechanism, as proposed by Hurd and Mori, involves the reaction of the hydrazone with thionyl chloride. thieme-connect.de This method has been adapted for the synthesis of various substituted 1,2,3-thiadiazoles, including those fused to other heterocyclic systems. researchgate.netnih.gov For example, pyrazolyl-1,2,3-thiadiazoles have been successfully synthesized by reacting pyrazolyl-phenylethanone-derived semicarbazones with thionyl chloride. mdpi.com A similar strategy could be envisioned for pyrazine analogs, starting from a 2-acetylpyrazine derivative. The reaction would proceed via the formation of a pyrazinoyl semicarbazone, followed by cyclization with thionyl chloride. mdpi.com The success of the ring closure can be highly dependent on the nature of substituents on the starting molecule. nih.gov

Table 1: Examples of Hurd-Mori Synthesis for Heterocyclic Thiadiazoles

| Starting Material | Product | Key Features | Reference(s) |

|---|---|---|---|

| Pyrazolyl-phenylethanone semicarbazone | Pyrazolyl-1,2,3-thiadiazole | Efficient C-S, C=N, and N-S bond formation. | mdpi.com |

| 2-Oxoallobetulin semicarbazone | Allobetulone-fused 1,2,3-thiadiazole | Regioselective functionalization at the C-3 position. | mdpi.com |

| N-protected pyrrolidine (B122466) hydrazone | Methyl pyrrolo[2,3-d] Current time information in Bangalore, IN.acs.orgurfu.ruthiadiazole-6-carboxylate | Yield is highly dependent on the N-protecting group (electron-withdrawing groups give superior yields). | nih.gov |

The Wolff synthesis provides another route to the 1,2,3-thiadiazole ring system. isres.orge-bookshelf.de This method involves the heterocyclization of α-diazo thiocarbonyl compounds. e-bookshelf.de The α-diazo thiocarbonyl intermediate is typically unstable and undergoes a rapid 1,5-electrocyclic reaction to form the stable 1,2,3-thiadiazole ring. researchgate.net

The synthesis of the α-diazo thiocarbonyl precursor can be achieved in several ways:

Introduction of a diazo function onto a compound containing a C=S bond: This often involves a diazo group transfer reaction onto active methylene thioamides using sulfonyl azides. researchgate.net

Introduction of a C=S bond in the α-position to a diazo group: A common approach is the treatment of α-diazo carbonyl compounds with thionating agents like Lawesson's reagent. pku.edu.cn

In the context of this compound, one could start with ethyl 2-pyrazinylacetate, convert it to the corresponding α-diazo ester, and then thionate it to induce cyclization.

The Pechmann synthesis is one of the earliest reported methods for creating the 1,2,3-thiadiazole ring. thieme-connect.de The classic Pechmann reaction involves the 1,3-dipolar cycloaddition of a diazoalkane, such as diazomethane (B1218177), to a C=S bond of an isothiocyanate. thieme-connect.deresearchgate.net For example, the reaction of diazomethane with phenyl isothiocyanate yields N-phenyl-1,2,3-thiadiazol-5-amine. thieme-connect.de

Modifications of this synthesis have expanded its scope. thieme-connect.de A more recent approach involves the reaction of α-diazo carbonyl compounds with carbon disulfide in the presence of a base to afford 4,5-disubstituted 1,2,3-thiadiazoles under mild conditions. pku.edu.cn This method could potentially be adapted for the synthesis of pyrazine-substituted thiadiazoles if a suitable pyrazine-containing diazo compound is used.

The oxidative cyclization of hydrazones that also contain a thioamide group is another strategy for forming the 1,2,3-thiadiazole ring. researchgate.net This approach is particularly useful for constructing complex and fused thiadiazole systems. More recently, a photo-oxidative formal [3+2] heterocyclization has been developed. iftmuniversity.ac.in In one instance, β-ketothioamides react with aryldiazonium salts in a process catalyzed by Ru(bpy)₃Cl₂ under visible light. iftmuniversity.ac.in This reaction proceeds through an α-phenylhydrazone adduct of the thioamide, which then undergoes cyclization via N-S bond formation to yield 2,4-disubstituted 5-imino-1,2,3-thiadiazoles. iftmuniversity.ac.in

While direct application to the title compound is not explicitly reported, this methodology highlights a modern approach where a pyrazine-containing β-ketothioamide could potentially be cyclized with a diazonium salt to form a derivative of this compound.

The reaction between thioamides and azides, particularly sulfonyl azides, represents a powerful and versatile method for synthesizing 1,2,3-thiadiazoles. researchgate.netresearchgate.net Depending on the reactants and conditions, this reaction can lead to either 1,2,3-triazoles or 1,2,3-thiadiazoles. researchgate.net

A highly relevant study demonstrated an efficient, one-step, and eco-friendly method for synthesizing 1,2,3-thiadiazole derivatives by reacting 2-cyanothioacetamides with various azides in water in the presence of an alkali. acs.orgurfu.runih.gov This methodology was successfully applied to a pyrazine-containing substrate. Specifically, the reaction of N,N′-bis-(2-cyanothiocarbonyl)pyrazine with sulfonyl azides was used to afford bicyclic 1,2,3-thiadiazoles connected via a piperazinyl linker. acs.orgurfu.runih.gov This reaction showcases a direct and effective route to incorporate a pyrazine moiety into a thiadiazole-containing structure.

The proposed mechanism suggests that sulfonyl azides can act as donors of a diazo group, which then reacts with the thioamide functionality. researchgate.net The cyclization of the resulting diazothiocarbonyl intermediate is a very fast 1,5-electrocyclic reaction that leads to the stable 1,2,3-thiadiazole ring. researchgate.net

Table 2: Synthesis of Bicyclic 1,2,3-Thiadiazoles from a Pyrazine Precursor

| Pyrazine Precursor | Reagent | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| N,N′-bis-(2-cyanothiocarbonyl)pyrazine | Sulfonyl azides | Bicyclic 1,2,3-thiadiazoles connected by a piperazinyl linker | One-step, eco-friendly method in water with alkali. | acs.orgurfu.runih.gov |

Strategies for Integrating the Pyrazine Moiety

The construction of the this compound system can be approached through various synthetic routes that focus on forming the crucial bond between the two heterocyclic rings. These strategies include classical nucleophilic substitution, modern cross-coupling catalysis, and innovative multicomponent reactions.

Nucleophilic Substitution Reactions for Pyrazine Functionalization

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a property that can be harnessed for synthesis. thieme-connect.de Halopyrazines, in particular, are more reactive towards nucleophilic displacement than their pyridine (B92270) analogues. thieme-connect.de This reactivity allows for the substitution of a halogen atom on the pyrazine ring by a suitable nucleophile that either is, or can be converted into, a 1,2,3-thiadiazole ring.

The general mechanism involves an addition-elimination pathway. thieme-connect.de For instance, a chloropyrazine can react with a thiol-containing precursor of the thiadiazole ring. Amines and thiolate anions are examples of soft nucleophiles that readily substitute halide ions on a pyrazine ring. pharmacophorejournal.com The reaction of 2-chloropyrazine (B57796) with sodium hydroxide (B78521) to yield 2-hydroxypyrazine (B42338) is a well-documented example of this type of nucleophilic substitution. scribd.com While direct displacement of a hydrogen atom is less common, the presence of activating groups can facilitate such reactions. thieme-connect.de

Various displacement reactions on chloropyrazines have been reported using nucleophiles like sodium methoxide (B1231860) and sodium benzyl (B1604629) sulphide, highlighting the versatility of this approach for introducing different functionalities. rsc.org

Coupling Reactions for Direct Pyrazine-Thiadiazole Linkage

Transition metal-catalyzed cross-coupling reactions represent a powerful and direct method for forming the C-C bond between the pyrazine and thiadiazole rings. rsc.org These reactions offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a prominent method for creating C-C bonds. researchgate.net A general approach would involve coupling a halopyrazine with a thiadiazolylboronic acid or ester, or vice versa. The synthesis of pyrazine/quinoxaline derivatives via Suzuki-Miyaura coupling has been successfully demonstrated. researchgate.net This methodology has also been applied to create complex donor-acceptor copolymers based on thieno[3,4-b]pyrazine (B1257052) and benzothiadiazole units, showcasing its utility in linking different heterocycles. acs.org

Iron-Catalyzed C-H Functionalization: Modern methods aim to avoid the pre-functionalization required for traditional cross-coupling. An iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron agents has been developed. mdpi.com This robust method was successfully applied in the total synthesis of the pyrazine alkaloid Botryllazine A, demonstrating its potential for directly coupling a pyrazine C-H bond with a suitable thiadiazole partner. mdpi.com

Photochemical Cross-Coupling: A photochemical protocol using a dicyanopyrazine photoredox catalyst has been developed for the cross-coupling of various heterocycles, including thiazoles and diazines (like pyridine and pyrimidine). rsc.org This method allows for the construction of bi(hetero)aryls and could potentially be adapted for the direct linkage of pyrazine and 1,2,3-thiadiazole rings. rsc.org

| Coupling Reaction | Catalyst/Mediator | Reactants | Product Type | Ref. |

| Suzuki-Miyaura | Palladium Catalyst | Halopyrazine + Thiadiazoleboronic Ester | Pyrazinyl-Thiadiazole | researchgate.net |

| C-H Functionalization | Iron Catalyst | Pyrazine + Organoboron Agent | Arylated Pyrazine | mdpi.com |

| Photochemical Coupling | Dicyanopyrazine | Pyrazine Derivative + Thiazole Derivative | Bi(hetero)aryl | rsc.org |

Multicomponent Reaction (MCR) Approaches to Hybrid Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a rapid and efficient route to complex molecular scaffolds. nih.gov They are highly valued for their atom economy and for generating molecular diversity. nih.gov

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction involving an amino-substituted heterocycle, an aldehyde, and an isocyanide. beilstein-journals.org This reaction has been successfully used with 2-aminopyrazines to construct fused heterocyclic systems like imidazo[1,2-a]pyrazines. beilstein-journals.orgmdpi.com This demonstrates the principle of using a functionalized pyrazine as a building block in an MCR. A hypothetical MCR to form the target scaffold could involve a pyrazine derivative bearing one of the requisite functionalities (e.g., an aldehyde), which then reacts with components that assemble the 1,2,3-thiadiazole ring.

Similarly, MCRs have been developed for the efficient synthesis of 1,3,4-thiadiazole-thiazolidine-4-one hybrids, indicating the feasibility of constructing thiadiazole-containing molecules in a single step. nih.gov A scandium-catalyzed one-pot, three-component coupling has also been used to access poly-substituted pyrrolo[1,2-a]pyrazines, further illustrating the power of MCRs in functionalizing pyrazine units. rsc.org

Chemical Derivatization and Functionalization of the this compound Scaffold

Once the core scaffold is synthesized, its properties can be tuned through further chemical modifications on either the pyrazine or the thiadiazole ring.

Modifications on the Pyrazine Ring

The electron-deficient pyrazine ring is generally resistant to electrophilic substitution unless activating groups are present. thieme-connect.de Functionalization is more commonly achieved through other means.

Metalation: Direct C-H metalation of the pyrazine ring using strong bases provides a route to introduce various substituents. Regioselective metalation of fused pyrazine systems like imidazo[1,2-a]pyrazine (B1224502) has been achieved using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), with the resulting organometallic intermediates being quenched by electrophiles to yield polyfunctionalized products. researchgate.net

Nucleophilic Substitution: If the pyrazine ring on the scaffold bears a suitable leaving group, such as a halogen, it can be displaced by various nucleophiles. thieme-connect.de For example, 2,3-dichloropyrazine (B116531) reacts with sodium benzyl oxide to give 2,3-dibenzyloxypyrazine. rsc.org

N-Oxidation: The pyrazine nitrogen atoms can be oxidized to form N-oxides. pharmacophorejournal.com This modification alters the electronic properties of the ring, making it more amenable to certain substitution reactions. thieme-connect.depharmacophorejournal.com

Substitutions on the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring also offers sites for derivatization, although its chemistry is often dominated by ring-cleavage and rearrangement reactions. researchgate.net

Synthesis-Based Functionalization: The substitution pattern on the 1,2,3-thiadiazole ring is often determined during its synthesis. The Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles, involves the cyclization of hydrazones with thionyl chloride. researchgate.netmdpi.com By starting with a suitably substituted hydrazone (e.g., one derived from a pyrazinyl ketone), one can install desired groups at the 5-position of the thiadiazole ring. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Considerations in Academic Synthesis

Modern synthetic chemistry places a strong emphasis on the development of efficient, environmentally benign methods. This focus is evident in the synthesis of thiadiazole derivatives, where green chemistry principles are increasingly being applied.

Water/Alkali-Catalyzed Synthesis of Thiadiazoles

A significant advancement in the eco-friendly synthesis of 1,2,3-thiadiazoles is the use of water as a solvent in the presence of an alkali catalyst. nih.gov Research has demonstrated that the reaction between 2-cyanothioacetamides and various azides in water with an alkali like sodium hydroxide is an efficient, one-step method for producing 1,2,3-thiadiazole-4-carbimidamides. urfu.runih.govacs.orgresearchgate.net

This approach is notable for being atom-economic and avoiding the use of hazardous organic solvents. urfu.ruacs.org The optimal conditions for these reactions often involve a 1:1 ratio of the thioamide and azide (B81097), using one equivalent of sodium hydroxide at a controlled temperature, sometimes as low as 0 °C, to achieve good yields, which can range from 70-85%. urfu.ruacs.org This method contrasts with syntheses in organic solvents like ethanol (B145695) with sodium ethoxide, which can lead to different product profiles, such as 1,2,3-thiadiazole-4-carbonitriles. urfu.ruacs.org The use of water is believed to alter the reactivity of the azide starting material, favouring the formation of the desired carbimidamide products. nih.gov

Catalytic Approaches in Heterocyclic Synthesis

Beyond water-based systems, various other catalytic and advanced techniques are employed to promote green synthesis. These methods aim to reduce reaction times, minimize waste, and avoid harsh conditions. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for preparing thiadiazole derivatives, offering advantages such as significantly reduced reaction times and improved yields compared to conventional heating methods. nanobioletters.combenthamdirect.com Similarly, ultrasonication is another green technique that has been successfully used, with both methods achieving yields in the range of 60-90%. nanobioletters.com

Metal-free photocatalysis represents another frontier in the green synthesis of thiadiazoles. A one-pot, metal-free photocatalytic route has been developed for 1,3,4-thiadiazole (B1197879) derivatives using an iodine monomer as the photocatalyst. rsc.org This approach aligns with green chemistry principles by being simple, mild, and safe. rsc.org Furthermore, copper-catalyzed reactions, such as the C-H activation of 1,2,3-thiadiazoles, and palladium-catalyzed reactions for functional group introduction, represent other catalytic strategies employed in the synthesis of these heterocyclic systems. rsc.orggoogle.com

Analytical and Spectroscopic Characterization in Synthetic Research

The confirmation of the chemical structures of newly synthesized compounds is a cornerstone of synthetic research. For this compound and its analogs, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for structural elucidation and functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. Both ¹H and ¹³C NMR are used to confirm the structures of thiadiazole-pyrazine derivatives.

In the ¹H NMR spectrum of the fused system urfu.ruresearchgate.netCurrent time information in Bangalore, IN.thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, the protons of the NH groups appear as a singlet at a chemical shift (δ) of 12.89 ppm. mdpi.com For more complex hybrid structures, such as 3,3'-(pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one), distinct signals corresponding to the different parts of the molecule are observed. For example, the pyrazine protons appear as a doublet at 8.45 ppm, while the N-H protons of the thiazolidinone ring show a singlet at 7.78 ppm, and the methylene protons (CH₂) of the same ring appear as a singlet at 4.22 ppm. rjptonline.org Protons of the pyrazine ring in other derivatives have been observed in the range of δ 8.28–9.38 ppm. nih.gov

¹³C NMR spectroscopy is equally crucial for structural confirmation. For urfu.ruresearchgate.netCurrent time information in Bangalore, IN.thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, two signals are observed at δ 142.0 and 155.0 ppm, corresponding to the carbon atoms of the heterocyclic core. mdpi.com In the case of the more complex bis-thiazolidinone derivative, the ¹³C NMR spectrum shows signals for the carbonyl carbon (CO-NH) at δ 166.7 ppm, the imine carbon (C=NH) at δ 157.2 ppm, the thiadiazole ring carbon (CH=N) at δ 139.8 ppm, the pyrazine ring carbon (CH=N) at δ 131.7 ppm, and the methylene carbon (CH₂) at δ 30.8 ppm. rjptonline.org

Table 1: Selected ¹H and ¹³C NMR Data for Thiadiazole-Pyrazine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| urfu.ruresearchgate.netCurrent time information in Bangalore, IN.Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione | ¹H | 12.89 (s, 2H) | NH | mdpi.com |

| ¹³C | 142.0, 155.0 | Aromatic C | mdpi.com | |

| 3,3'-(pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one) | ¹H | 8.45 (d, 2H) | Pyrazine-H | rjptonline.org |

| 7.78 (s, 2H) | N-H | rjptonline.org | ||

| 4.22 (s, 4H) | CO-CH₂-S | rjptonline.org | ||

| ¹³C | 166.7 | CO-NH | rjptonline.org | |

| 157.2 | C=NH | rjptonline.org | ||

| 139.8 | C=N (Thiadiazole) | rjptonline.org | ||

| 131.7 | C=N (Pyrazine) | rjptonline.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a fundamental technique used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

The synthesis of thiadiazoles from thiosemicarbazide (B42300) precursors can be monitored by the disappearance of the C=S stretching vibration band (typically around 1118-1174 cm⁻¹) and the appearance of a new band corresponding to the C=N bond within the newly formed thiadiazole ring (around 1639-1649 cm⁻¹). chemmethod.com

For the fused derivative urfu.ruresearchgate.netCurrent time information in Bangalore, IN.thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, the IR spectrum shows characteristic bands for N-H stretching (3467, 3406, 3162 cm⁻¹) and a strong absorption at 1690 cm⁻¹ attributed to the amide carbonyl (C=O) group. mdpi.com In more complex structures like 3,3'-(pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one), the IR spectrum displays absorption bands for N-H stretching (3242 cm⁻¹), C-H bonds (3072, 2922 cm⁻¹), the thiazolidinone carbonyl group (C=O) at 1676 cm⁻¹, and the C=N bonds at 1604 cm⁻¹. rjptonline.org A precursor molecule, 2-(2-cyanoacetamido)pyrazine, exhibits key absorbances for the N-H group at 3370 cm⁻¹, the nitrile (C≡N) group at 2218 cm⁻¹, and the amide carbonyl (C=O) group at 1649 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Thiadiazole-Pyrazine Analogs

| Compound/Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| urfu.ruresearchgate.netCurrent time information in Bangalore, IN.Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione | 1690 | C=O (Amide) | mdpi.com |

| 3467, 3406, 3162 | N-H | mdpi.com | |

| 3,3'-(pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one) | 1676 | C=O (Thiazolidinone) | rjptonline.org |

| 1604 | C=N | rjptonline.org | |

| 3242 | N-H | rjptonline.org | |

| 2-(2-cyanoacetamido)pyrazine | 1649 | C=O (Amide) | nih.gov |

| 2218 | C≡N (Nitrile) | nih.gov | |

| 3370 | N-H | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N′-bis-(2-cyanothiocarbonyl)pyrazine |

| 1,3,4-thiadiazole |

| urfu.ruresearchgate.netCurrent time information in Bangalore, IN.thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione |

| 1,2,5-thiadiazole-3,4-diamine |

| 3,3'-(pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one) |

| Pyrazine-2,3-dicarboxylic acid |

| Thiosemicarbazide |

| 1,2,3-thiadiazole-4-carbimidamides |

| 2-cyanothioacetamides |

| 1,2,3-thiadiazole-4-carbonitriles |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical tool for determining the molecular weight and investigating the fragmentation pathways of organic molecules. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement. mdpi.comurfu.ru The theoretical molecular weight of the parent compound, C₆H₄N₄S, is 164.19 g/mol .

The fragmentation pattern of this compound under electron ionization (EI) is expected to be characteristic of the 1,2,3-thiadiazole ring system. A primary and diagnostic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of dinitrogen (N₂), which is a stable, neutral molecule. This fragmentation is a well-documented characteristic for this class of compounds. This process would result in a significant fragment ion at m/z 136. Further fragmentation could then occur from this intermediate.

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₆H₄N₄S]⁺• | 164.19 | Molecular Ion |

| [M - N₂]⁺• | [C₆H₄N₂S]⁺• | 136.02 | Fragment from loss of dinitrogen |

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, extensive crystallographic data on related thiadiazole and pyrazine derivatives allow for a detailed prediction of its molecular geometry. urfu.ruresearchgate.netmdpi.comresearchgate.net

The structure of this compound is expected to feature two planar heterocyclic rings: the pyrazine ring and the 1,2,3-thiadiazole ring. In related heterocyclic systems, the individual rings are typically planar or near-planar. mdpi.com The key structural parameter would be the dihedral angle between the planes of these two aromatic rings. This angle is influenced by steric hindrance and electronic interactions between the two ring systems. For similar bi-heterocyclic compounds, this angle can vary, but a relatively coplanar arrangement is often favored to maximize electronic conjugation, unless prevented by significant steric clashes.

Studies on derivatives of 1,3,4-thiadiazole have provided detailed geometric information. For example, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one showed a near-planar 1,3,4-thiadiazole ring. In another example, the crystal structure was determined for 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- Current time information in Bangalore, IN.researchgate.netresearchgate.netthiadiazol-2-yl)-imine, which crystallized in a monoclinic P21/n space group. mdpi.com Such studies confirm the utility of X-ray diffraction in unambiguously establishing molecular structures and stereochemistry in this class of compounds. researchgate.netmdpi.com

| Parameter | Expected Value/Characteristic | Reference/Justification |

|---|---|---|

| Pyrazine Ring Geometry | Planar | Common for aromatic heterocycles |

| 1,2,3-Thiadiazole Ring Geometry | Planar | Observed in related thiadiazole crystal structures mdpi.com |

| Inter-ring Dihedral Angle | Near-coplanar | Favors electronic conjugation, dependent on steric factors |

| Crystal System | Likely Monoclinic or Orthorhombic | Commonly observed for such heterocyclic compounds mdpi.com |

Biological Activity and Mechanistic Investigations of 2 1,2,3 Thiadiazol 4 Yl Pyrazine Analogs in Pre Clinical Research

Broad Spectrum Biological Activities Associated with Thiadiazole and Pyrazine (B50134) Derivatives

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, exists in various isomeric forms, with the 1,3,4-thiadiazole (B1197879) isomer and its derivatives being particularly notable for a wide array of biological activities. rjptonline.orgresearchgate.net These compounds have demonstrated potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. researchgate.netresearchgate.net The biological efficacy of thiadiazole derivatives is often attributed to the presence of the -N=C-S- moiety. rjptonline.org

Similarly, pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key structural component in numerous biologically active compounds. Pyrazine derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antitubercular activities. researchgate.net The fusion of these two heterocyclic systems in 2-(1,2,3-thiadiazol-4-yl)pyrazine and its analogs has been a strategic approach in medicinal chemistry to explore new therapeutic potentials.

Antimicrobial Activity Research

The antimicrobial potential of thiadiazole and pyrazine derivatives has been extensively investigated, with many analogs exhibiting significant efficacy against a range of microbial pathogens.

Antibacterial Activity: In Vitro Efficacy and Mode of Action Studies

Several studies have highlighted the in vitro antibacterial efficacy of thiadiazole and pyrazine-containing compounds. For instance, new 1,3,4-thiadiazole compounds incorporating a pyrazine moiety have been synthesized and evaluated for their antimicrobial properties. researchgate.net Research has shown that certain fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives exhibit good inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 µg/mL. scienceopen.com

The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes. While specific studies on this compound are limited, research on related structures suggests potential inhibitory activity against DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Antifungal Activity: In Vitro Evaluation against Pathogenic Fungi

The antifungal properties of thiadiazole and pyrazine derivatives have also been a subject of significant research. Studies have shown that derivatives bearing oxygenated substituents on a phenyl-1,3,4-thiadiazole moiety demonstrate notable antifungal activity against pathogens like Aspergillus niger and Candida albicans. scienceopen.com For example, certain derivatives have shown MIC values of 32–42 µg/mL against these fungi. scienceopen.com The synergistic effect of combining the thiadiazole and pyrazine rings is an area of active investigation for developing more potent antifungal agents.

Antitubercular Research: Inhibition of Mycobacterium tuberculosis Strains

The global health threat of tuberculosis has spurred research into novel antitubercular agents, with thiadiazole and pyrazine derivatives emerging as promising candidates. A series of thiazolyl pyrazine carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds, 5c and 5h, demonstrated high anti-mycobacterial activity with a MIC value of 6.25 µg/ml, while compound 5g also showed activity with a MIC of 12.50 µg/ml. researchgate.net

Furthermore, other research has identified thiadiazole derivatives with potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains. mdpi.com For example, one synthesized thiadiazole derivative showed MIC90 values ranging from 0.08 to 0.66 μM against several MDR and XDR-TB clinical isolates. mdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of mycobacterial enzymes such as enoyl-ACP reductase (InhA). nih.gov

Anticonvulsant Activity Research

The central nervous system activity of thiadiazole and pyrazine derivatives has been another significant area of preclinical investigation, particularly their potential as anticonvulsant agents.

Investigation in Pre-clinical Models

The anticonvulsant properties of pyrazine substituted 1,3,4-thiadiazole derivatives have been evaluated in preclinical models, such as the maximal electroshock (MES) seizure method. arjonline.orgresearchgate.net In these studies, some of the synthesized compounds exhibited significant anticonvulsant activity. arjonline.orgresearchgate.net For example, two compounds, N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide and N-(5-(4-{[3,5 bis (trifluoromethyl) phenyl]sulfonyl} piperazine-1-yl)-1,3,4-thiazol-2-yl) pyrazine-2-carboxamide, showed 74.52% and 74.88% inhibition in the MES test, respectively. frontiersin.org Structure-activity relationship (SAR) studies have suggested that the introduction of an aromatic substituent at the 2-position of the thiadiazole ring can enhance anticonvulsant activity. frontiersin.org

Anticancer Activity Research

The quest for novel and more effective anticancer agents has led researchers to explore a wide array of heterocyclic compounds. Among these, derivatives of this compound have emerged as a promising scaffold, demonstrating significant potential in preclinical anticancer research. These compounds have been the subject of extensive investigation to understand their cytotoxic effects, underlying mechanisms of action, and potential as therapeutic agents.

In Vitro Cytotoxicity and Antiproliferative Assays on Cancer Cell Lines

A significant body of research has focused on evaluating the cytotoxic and antiproliferative effects of this compound analogs against a variety of human cancer cell lines. These in vitro assays are a crucial first step in identifying compounds with potential therapeutic value.

One study synthesized a series of pyrazine-linked thiazoles and evaluated their cytotoxic activity against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines, as well as a normal cell line (WI-38). researchgate.net Several of these analogs demonstrated notable anti-tumor activity. For instance, analog 6c showed comparable inhibitory activity across all tested tumor cell lines, with a particularly strong effect against MCF-7, exhibiting an IC50 value of 5.51±0.09 μM. researchgate.net Analog 9 displayed significant cytotoxicity against Panc-1, while analog 11c was potent against HepG2, with an IC50 value of 8.01±0.35 μM. researchgate.net

Another area of investigation involves the incorporation of the 1,3,4-thiadiazole moiety. A series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were tested against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov The compound with a 3-fluorophenyl substituent showed the most promising activity against HT-29 and PC-3 cells, with IC50 values of 33.67 µM and 64.46 µM, respectively. nih.gov Further research on 1,3,4-thiadiazole derivatives revealed that a compound with a 4-methoxy substitution at position 4 of a phenyl ring (compound 3h ) had a potent cytotoxic effect against the MDA-MB-231 breast cancer cell line (IC50 = 11 ± 0.18 µM), outperforming the reference drug imatinib. semanticscholar.org Interestingly, the position of a fluorine substituent on the phenyl ring also influenced activity, with the ortho-substituted compound 3j (IC50 = 10 ± 0.39 µM) and the para-substituted compound 3k (IC50 = 11 ± 0.77 µM) showing strong cytotoxicity against MDA-MB-231 cells. semanticscholar.org A derivative lacking any substituent on the phenyl ring, compound 3l , exhibited the most potent effect in this series with an IC50 of 8 ± 0.69 µM against the same cell line. semanticscholar.org

In a different study, a series of 1,3,4-thiadiazole-2-amine derivatives were synthesized and evaluated. mdpi.com The novel compound 2g , 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects with IC50 values of 2.44 µM against LoVo (colon cancer) and 23.29 µM against MCF-7 (breast cancer) cells after 48 hours of incubation. mdpi.com

The antiproliferative activity of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives has also been explored. The most promising compound from one study, 17l , exhibited excellent antiproliferative activities against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively. nih.govfrontiersin.org

These studies collectively highlight the potential of pyrazine-thiadiazole scaffolds as a source of new anticancer compounds, with specific substitutions significantly influencing their cytotoxic potency and selectivity against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Analog 6c | MCF-7 | 5.51 ± 0.09 | researchgate.net |

| Analog 11c | HepG2 | 8.01 ± 0.35 | researchgate.net |

| 3-fluorophenyl derivative | HT-29 | 33.67 | nih.gov |

| Compound 3h | MDA-MB-231 | 11 ± 0.18 | semanticscholar.org |

| Compound 3j | MDA-MB-231 | 10 ± 0.39 | semanticscholar.org |

| Compound 3k | MDA-MB-231 | 11 ± 0.77 | semanticscholar.org |

| Compound 3l | MDA-MB-231 | 8 ± 0.69 | semanticscholar.org |

| Compound 2g | LoVo | 2.44 | mdpi.com |

| Compound 2g | MCF-7 | 23.29 | mdpi.com |

| Compound 17l | A549 | 0.98 ± 0.08 | nih.govfrontiersin.org |

| Compound 17l | MCF-7 | 1.05 ± 0.17 | nih.govfrontiersin.org |

| Compound 17l | HeLa | 1.28 ± 0.25 | nih.govfrontiersin.org |

Kinase Inhibitory Mechanisms (e.g., c-Met/VEGFR-2, Tubulin)

A key aspect of modern cancer research is the identification of specific molecular targets through which anticancer compounds exert their effects. For this compound analogs, research has pointed towards the inhibition of crucial protein kinases and the disruption of microtubule dynamics as primary mechanisms of action.

c-Met and VEGFR-2 Inhibition:

The receptor tyrosine kinases c-Met and VEGFR-2 are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. nih.govnih.govresearchgate.net Several studies have identified pyrazine-thiadiazole derivatives as potent inhibitors of these kinases.

In one study, a series of researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual c-Met/VEGFR-2 inhibitors. nih.govfrontiersin.org The most promising compound, 17l , demonstrated excellent kinase inhibitory activities with a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM. nih.gov Molecular docking and dynamics simulations suggested that compound 17l could effectively bind to both c-Met and VEGFR-2 proteins, in a manner similar to the known inhibitor foretinib. nih.govfrontiersin.org

Another study focused on thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors. nih.govtandfonline.com Through several rounds of optimization, compound 51am emerged as a highly promising inhibitor in both biochemical and cellular assays, and also showed potency against several c-Met mutants. nih.govtandfonline.com The binding mode of 51am with both c-Met and VEGFR-2 was also investigated, providing insights for the development of selective c-Met inhibitors. nih.gov

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy. nih.govnih.gov Several pyrazine-thiadiazole analogs have been shown to interfere with tubulin polymerization.

A series of fused imidazo[1,2-a]pyrazine (B1224502) analogs were designed as colchicine-site tubulin polymerization inhibitors. nih.gov Compounds 4h, 4j, 4k, and 4l were found to inhibit tubulin polymerization at a level comparable to colchicine (B1669291). nih.gov Docking studies suggested that compounds 4h and 4k may bind to the colchicine binding site with high affinity, leading to their enhanced inhibitory effect on tubulin polymerization. nih.gov

Inspired by the natural tubulin inhibitor combretastatin (B1194345) A-4 (CA-4), another study designed novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines. rsc.org Compounds 1, 2, 14, and 15 from this series exhibited significant inhibition of tubulin polymerization and disrupted tubulin-microtubule dynamics in a manner similar to CA-4. rsc.org Molecular modeling indicated that these compounds likely interact with the colchicine binding site of the α,β-tubulin heterodimer. rsc.org

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 17l | c-Met | 26.00 nM | nih.gov |

| Compound 17l | VEGFR-2 | 2.6 µM | nih.gov |

| Compound 51am | c-Met | Potent inhibitor | nih.govtandfonline.com |

| Compounds 4h, 4j, 4k, 4l | Tubulin Polymerization | Comparable to colchicine | nih.gov |

| Compounds 1, 2, 14, 15 | Tubulin Polymerization | Similar to CA-4 | rsc.org |

Modulation of Apoptotic and Cell Death Pathways

Inducing apoptosis, or programmed cell death, is a highly sought-after characteristic of anticancer drugs. Research has shown that this compound analogs can trigger apoptotic pathways in cancer cells, often as a consequence of their primary mechanistic actions.

A study on researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives found that the potent c-Met/VEGFR-2 inhibitor, compound 17l , induced late apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.govfrontiersin.org This compound also caused cell cycle arrest in the G0/G1 phase. nih.govfrontiersin.org

Similarly, the thiazole/thiadiazole carboxamide derivative 51am , a c-Met inhibitor, was found to induce not only cell cycle arrest but also apoptosis in MKN-45 gastric cancer cells. nih.govtandfonline.com

The investigation of a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative, compound 4 , revealed that it induced apoptosis and arrested the cell cycle in the G2/M phase in HCT116 colorectal cancer cells. farmaceut.org These effects were linked to the inhibition of the MEK/ERK signaling pathway. farmaceut.org

Furthermore, a study on pyrazolyl researchgate.netnih.govresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netacs.orgthiadiazine derivatives demonstrated that compound 6a significantly induced apoptosis in MCF-7 breast cancer cells. acs.org Treatment with this compound led to a total apoptosis of 43.3% (compared to 1.29% in the control group), with contributions from both early (19.8%) and late (23.5%) apoptosis. acs.org The study also indicated that this compound upregulated the expression of pro-apoptotic genes such as Bax, p53, and caspases-3, -8, and -9, while downregulating the anti-apoptotic gene Bcl-2, suggesting that apoptosis is mediated through both intrinsic and extrinsic pathways. acs.org

These findings underscore the ability of this class of compounds to effectively engage and activate the cellular machinery of apoptosis, a critical factor in their anticancer potential.

Antimalarial Activity Research and Target Engagement

In addition to their anticancer properties, pyrazine-thiadiazole and related heterocyclic scaffolds have been investigated for their potential as antimalarial agents. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new therapeutic agents with novel mechanisms of action.

Research into 1,2,4-triazolo[4,3-a]pyrazines, a class of compounds structurally related to the core subject, has shown significant promise. beilstein-journals.orgnih.gov These compounds have demonstrated potent in vitro and in vivo antimalarial activity. beilstein-journals.orgnih.gov The Open Source Malaria (OSM) consortium has focused on a series of these analogs, which have shown efficacy against P. falciparum with IC50 values in the micromolar to low nanomolar range, with little to no cytotoxicity. beilstein-journals.orgnih.gov

In one study, a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines was synthesized and screened against the 3D7 strain of P. falciparum. beilstein-journals.orgnih.gov Tertiary alkylamine products from this library displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.orgnih.gov

Another study explored fluorinated analogs of the triazolopyrazine scaffold. beilstein-journals.org While some of these compounds demonstrated moderate antimalarial activity, with IC50 values ranging from 0.2 to over 80 µM against both 3D7 and Dd2 strains of P. falciparum, substitutions at the C-8 position of the scaffold with CF3 and CF2H moieties significantly reduced potency. beilstein-journals.org

The introduction of basic side-chains to a pentacyclic 6H,13H-pyrazino[1,2-a;4,5-a′]diindole scaffold, another related structure, led to a substantial increase in antiplasmodial activity and reduced cytotoxicity. rsc.org Compounds 18, 21, and 23 from this series exhibited nanomolar activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of the parasite. rsc.org

While the precise molecular targets for many of these compounds are still under investigation, the imidazo-[2,1-b]- researchgate.netresearchgate.netacs.org-thiadiazole core has been identified as a promising scaffold. nih.gov One compound from this class showed excellent inhibitory activity against P. falciparum carbonic anhydrase (pfCA). nih.gov

Exploration of Other Enzyme and Receptor Modulatory Activities

The versatility of the pyrazine-thiadiazole scaffold extends beyond anticancer and antimalarial applications. Researchers have also explored its potential to modulate the activity of other enzymes, opening up avenues for different therapeutic and agrochemical applications.

Protoporphyrinogen (B1215707) Oxidase Inhibition Studies

Protoporphyrinogen oxidase (PPO or Protox) is a key enzyme in the biosynthesis of both heme in animals and chlorophyll (B73375) in plants. nih.govnih.gov Inhibition of this enzyme can lead to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that disrupt cell membranes. This mechanism makes PPO an attractive target for the development of herbicides. nih.govnih.gov

A study on 3H-pyrazolo[3,4-d] researchgate.netnih.govacs.orgtriazin-4-one derivatives, which share structural similarities with the core compound of interest, found that some of these compounds exhibited excellent herbicidal activity and strong inhibition of PPO in vitro. nih.gov The structure-activity relationship revealed that a compound with an allyl group on the pyrazole (B372694) ring and a propargyl group on the benzooxazinone moiety displayed the highest activity both in vivo and in vitro. nih.gov

Further research into triazolinone derivatives as PPO inhibitors has also been conducted, with some compounds showing promising herbicidal activity comparable to commercial products. nih.gov While direct studies on this compound as a PPO inhibitor are less common, the known activity of related heterocyclic systems suggests that this is a potential area for future investigation.

Mechanosensitive Channel Agonism (e.g., Piezo1)

The mechanosensitive ion channel Piezo1 has emerged as a significant therapeutic target, playing a crucial role in various physiological processes, including bone remodeling and immune responses. nih.govacs.org Analogs of this compound have been identified as potent agonists of the Piezo1 channel. A notable example is the compound Yoda1, which possesses a (thiadiazol-2-yl)pyrazine scaffold and is a selective activator of Piezo1, inducing Ca²⁺ influx independent of mechanical force. nih.govebi.ac.uk

Research into the structural optimization of the (thiadiazol-2-yl)pyrazine scaffold has led to the development of novel Piezo1 agonists with enhanced potency. nih.gov For instance, a deuterated analog of Yoda1 was identified as a highly potent Piezo1 agonist, exhibiting an EC₅₀ value of 2.21 μM, which is over 20 times more potent than Yoda1 itself. nih.gov This compound effectively activated Piezo1, leading to Ca²⁺ influx in mesenchymal stem cells (MSCs). nih.gov

The exploration of Yoda1's structural attributes has provided insights into the structure-activity relationship for Piezo1 agonism. acs.org The Yoda1 structure can be divided into four key zones: the 2,6-dichlorobenzyl moiety (zone A), an S-ethereal connection (zone B), the thiadiazole ring (zone C), and the pyrazine ring (zone D). acs.org Modifications to the pyrazine ring have been shown to be tolerated, indicating potential for developing new agonists with improved properties. researchgate.net Preliminary screening of Yoda1 derivatives in HEK293A cells expressing Piezo1 has been instrumental in identifying potential new agonists by measuring Ca²⁺ influx. acs.org

The functional consequence of Piezo1 activation by these thiadiazole-pyrazine analogs has been demonstrated in various cell types. In primary human CD4⁺ T cells, where Piezo1 is predominantly expressed, these agonists have been shown to induce Ca²⁺ influx, a critical step in T-cell activation. acs.org Furthermore, in the context of bone health, a potent deuterated analog was found to promote osteogenesis in MSCs and alleviate disuse osteoporosis in a rat model, highlighting its therapeutic potential. nih.gov

| Compound | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Yoda1 | Piezo1 | Agonist | Selective activator of Piezo1, induces Ca²⁺ influx. ebi.ac.uk | ebi.ac.uk |

| Deuterated (thiadiazol-2-yl)pyrazine analog (Compound 12a) | Piezo1 | Agonist | EC₅₀ of 2.21 μM, over 20-fold more potent than Yoda1. Promotes osteogenesis in MSCs. nih.gov | nih.gov |

Secretin Receptor Agonism

The secretin receptor, a member of the class B G protein-coupled receptor (GPCR) family, is a potential therapeutic target for various cardiovascular, gastrointestinal, and metabolic diseases. nih.govnih.gov While no non-peptidyl agonists for this receptor are currently in clinical use, research has identified small molecule lead compounds based on a thiadiazole scaffold that exhibit agonist activity at the human secretin receptor. nih.govnih.gov

Systematic structure-activity relationship (SAR) studies around the 1,3,4-thiadiazole scaffold have been conducted to understand the molecular determinants of its activity. nih.gov These studies have successfully enhanced the in vitro activity and maintained the specificity of the parent compounds. nih.gov The most active candidates have demonstrated stability in plasma, although they are subject to metabolism by hepatic microsomes. nih.gov These chemical probes are considered valuable for in vitro studies and represent a significant step towards the development of a first-in-class, orally active agonist for the secretin receptor. nih.govnih.gov

The secretin receptor's activation is known to stimulate various physiological responses. pancreapedia.org For example, in the pancreas, it triggers the secretion of bicarbonate, water, and electrolytes. pancreapedia.org The identification of non-peptidyl agonists like the thiadiazole derivatives could pave the way for new treatments for conditions such as heart failure, obesity, and type 2 diabetes mellitus. nih.gov

| Compound Scaffold | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole derivatives | Secretin Receptor | Agonist | Represents a new class of non-peptidyl agonists with potential for oral administration. nih.govnih.gov | nih.govnih.gov |

Elucidation of Molecular Mechanisms of Action (where applicable)

The molecular mechanism of action for this compound analogs as Piezo1 agonists involves direct binding to the channel, leading to its activation and subsequent cation influx. ebi.ac.uk This activation mimics the effects of mechanical stimuli. ebi.ac.uk The influx of Ca²⁺ through the activated Piezo1 channel acts as a second messenger, triggering downstream signaling cascades. nih.gov

In mesenchymal stem cells, the activation of Piezo1 by a potent deuterated (thiadiazol-2-yl)pyrazine analog was shown to initiate Ca²⁺ influx, which in turn promoted osteogenesis by activating the Ca²⁺-related Erk signaling pathway. nih.gov Similarly, in endothelial cells, the selective Piezo1 activator Yoda1 has been shown to robustly activate Akt and ERK1/2, pathways known to be induced by shear stress. ebi.ac.uk This demonstrates that chemical activation of Piezo1 by these analogs can replicate physiological responses mediated by mechanical forces. ebi.ac.uk

For analogs acting as secretin receptor agonists, the mechanism of action involves binding to and activating this G protein-coupled receptor. nih.gov The secretin receptor is primarily coupled to Gαs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. amegroups.org This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets to mediate the physiological effects of secretin, such as the regulation of epithelial secretion. amegroups.org

Advanced Applications and Emerging Research Frontiers for 2 1,2,3 Thiadiazol 4 Yl Pyrazine Systems

Potential Applications in Material Science Research

The fusion of nitrogen-rich heterocyclic systems is a well-established strategy for creating novel materials with tailored electronic and photophysical properties. The 2-(1,2,3-thiadiazol-4-yl)pyrazine scaffold is a prime candidate for exploration in this domain, particularly in the fields of optoelectronics and luminescent materials.

While direct research on this compound within nanographenes is nascent, studies on analogous donor-acceptor-donor (D-A-D) small molecules provide a strong basis for its potential. In these architectures, pyrazine (B50134) and thiadiazole derivatives often serve as potent electron acceptor units. researchgate.netnih.govunibo.itnih.gov When coupled with electron-donating moieties, these systems can exhibit remarkable photoelectroactive properties. researchgate.netnih.gov

Research on symmetrical thiophene-based small molecules incorporating acceptors like thieno[3,4-b]pyrazine (B1257052) (Pz) and thieno researchgate.netunibo.ith1.cothiadiazole (Tz) demonstrates that these units induce a significant redshift in absorption and emission spectra, pushing them into the near-infrared (NIR) region. researchgate.netnih.govunibo.it This effect is attributed to an enhanced quinoidal character and increased coplanarity of the molecular core, which lowers the energy gap and promotes π-electron delocalization. researchgate.netnih.govunibo.it Such structural changes are crucial for facilitating charge transfer processes vital for optoelectronic devices. nih.gov Theoretical calculations further suggest that these types of molecules could function as effective two-photon absorption (2PA) probes, expanding their utility. researchgate.netnih.govunibo.it The pyrazine ring, known for its high electron affinity, is particularly effective as an acceptor, often leading to a redshift in intramolecular charge transfer (ICT) absorption bands and fluorescent emission spectra. nih.gov

Table 1: Optoelectronic Properties of Related D-A-D Molecules

| Acceptor Unit | Key Property | Potential Application | Reference |

| Thieno[3,4-b]pyrazine (Pz) | Induces redshift into NIR region, low energy gap (~1.4–1.6 eV) | Bulk heterojunction (BHJ) solar cells, NIR electrochromic devices | researchgate.netnih.gov |

| Thieno researchgate.netunibo.ith1.cothiadiazole (Tz) | Promotes π-electron delocalization, virtually complete NIR emitter | NIR dyes, two-photon absorption (2PA) probes | researchgate.netnih.govunibo.it |

| Pyridopyrazine | Stronger electron-withdrawing ability than quinoxaline | Organic sensitizers, fluorescent materials | nih.gov |

Thiadiazole and pyrazine derivatives are highly effective ligands for the construction of luminescent metal-organic frameworks (MOFs) and coordination polymers (CPs). semanticscholar.orgresearchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.net These materials are of great interest for applications in sensing, catalysis, and solid-state lighting. semanticscholar.orgnih.gov The luminescence in these frameworks can originate from the metal ions, the organic linkers, or a combination of both (metal-to-ligand charge transfer). researchgate.net

Thiadiazole-containing linkers have been used to create MOFs that act as sensitive luminescent sensors. semanticscholar.org For example, a Cd(II) coordination polymer incorporating a 1,2,5-thiadiazole-3,4-dicarboxylate ligand exhibits strong emission intensity in water and is considered a suitable material for sensing studies. semanticscholar.orgmdpi.com Similarly, ligands such as 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) have been used to construct Cd(II) MOFs that are potential green-light-emitting materials. mdpi.com The rigid, planar, and conjugated structure of motifs like thiazolo[5,4-d]thiazole (B1587360) makes them optimal fluorescent molecules for MOF construction. mdpi.com The combination of a coordinating pyrazine ring with a potentially fluorogenic thiadiazole unit in this compound suggests its high potential as a novel linker for creating multifunctional luminescent MOFs.

Table 2: Examples of Thiadiazole-Based Ligands in Luminescent MOFs/CPs

| Ligand | Metal Ion(s) | Key Feature/Application | Reference |

| 1,2,5-Thiadiazole-3,4-dicarboxylate | Cd(II), Cu(II) | Strong emission intensity in water, potential for sensing | semanticscholar.orgmdpi.com |

| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | Cd(II) | Potential green-light-emitting material | mdpi.com |

| 4,7-bis((E)-2-(pyridin-4-yl)vinyl)benzo researchgate.netnih.govh1.cothiadiazole | Zn(II) | Emission peak around λ = 560 nm | semanticscholar.orgmdpi.com |

| 2,5-(s-acetic acid)dimercapto-1,3,4-thiadiazole | Cd(II) | Luminescent sensor for ethanol (B145695) | semanticscholar.org |

Development of Chemical Probes for Biological Systems

The unique photophysical properties predicted for molecules containing both pyrazine and thiadiazole rings make them attractive candidates for the development of chemical probes. As noted, theoretical studies on related D-A-D systems suggest they could serve as effective two-photon absorption (2PA) probes. researchgate.netnih.govunibo.it This characteristic is highly desirable for biological imaging, as 2PA allows for deeper tissue penetration, reduced phototoxicity, and lower background fluorescence. The strong electron-accepting nature of the this compound core could be harnessed to design probes that respond to specific biological analytes or microenvironments through changes in their fluorescence emission.

Design of Hybrid Molecules and Combination Therapies

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a powerful approach in medicinal chemistry to develop agents with novel or enhanced biological activity. nih.govnih.govmdpi.com The pyrazine and thiadiazole scaffolds are both considered "privileged structures" that appear in a wide range of biologically active compounds. nih.govnih.govresearchgate.net

Researchers have synthesized pyrazine-thiadiazole hybrids and evaluated their antimicrobial activities. nih.gov Other work has focused on creating hybrid molecules containing 1,3,4-thiadiazole (B1197879) and imidazole (B134444) cores for activity against parasites like Trypanosoma cruzi mdpi.com, or combining thiadiazole with a 1,2,3-triazole moiety. biointerfaceresearch.com The principle of combining bioactive substructures has also been used to design 1,2,4-triazolo[3,4-b] nih.govh1.cosemanticscholar.orgthiadiazoles containing a 1,2,3-thiadiazole (B1210528) moiety as potential fungicides. nih.gov A molecule like this compound represents a pre-validated hybrid scaffold that could be further elaborated to target a range of diseases, from infections to cancer. frontiersin.org

Role in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) is an established technique that involves screening small, low-complexity molecules ("fragments") to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. Thiazole and thiadiazole scaffolds are attractive building blocks for FBDD due to their presence in numerous bioactive compounds and their utility in forming key interactions with protein targets. researchgate.netnih.gov

However, the use of these fragments is not without challenges. Thiazole and thiadiazole derivatives, particularly 2-aminothiazoles, are sometimes identified as "frequent hitters" in high-throughput screening campaigns, indicating a potential for non-specific activity or assay interference. h1.coresearchgate.netnih.gov Therefore, when a fragment like this compound is identified as a hit, it is crucial to perform thorough counter-screening and validation assays. h1.co These should assess for liabilities such as colloidal aggregation, redox activity, and non-specific thiol reactivity. h1.coresearchgate.net Despite these caveats, the thiadiazole scaffold is enriched in active fragments from major screening campaigns, underscoring its value. nih.gov With careful validation, this compound can serve as a valuable starting point for developing highly specific and potent inhibitors in FBDD programs. h1.conih.gov

Challenges, Future Research Directions, and Methodological Considerations

Enhancing Target Selectivity and Specificity in Biological Systems

A crucial aspect of developing any therapeutic agent is ensuring its selectivity and specificity for the intended biological target. researchgate.net For derivatives of 2-(1,2,3-thiadiazol-4-yl)pyrazine, this means designing molecules that can preferentially bind to and modulate the activity of a specific protein or pathway implicated in a disease, while minimizing off-target effects. frontiersin.orgnih.gov

Strategies to enhance selectivity include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact on biological activity to identify key structural features responsible for target binding. nih.gov

Computational Modeling and Docking Studies: Using computer simulations to predict how different derivatives will interact with the target protein, allowing for the rational design of more selective compounds. nih.gov

Fragment-Based Drug Discovery (FBDD): Screening smaller molecular fragments to identify those that bind to the target, and then linking them together to create a more potent and selective lead compound. evotec.com

Development of Novel In Vitro and In Vivo Research Models for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound derivatives, robust and relevant research models are essential. These models are critical for elucidating the mechanism of action, identifying potential biomarkers, and assessing the therapeutic potential of these compounds.

In Vitro Models:

Cell-Based Assays: These are fundamental for initial screening and mechanistic studies. semanticscholar.org They can be used to assess a compound's effect on cell viability, proliferation, apoptosis, and specific signaling pathways. semanticscholar.org The development of three-dimensional (3D) cell cultures, such as spheroids and organoids, offers more physiologically relevant models compared to traditional two-dimensional (2D) cultures.

Biochemical Assays: These assays are used to directly measure the interaction of a compound with its purified target protein, providing quantitative data on binding affinity and inhibitory activity. semanticscholar.org

In Vivo Models:

Animal Models: Animal models of disease, such as xenograft models for cancer research, are crucial for evaluating the efficacy and pharmacokinetic properties of a compound in a whole organism. semanticscholar.org

Genetically Engineered Models: The use of genetically engineered models, where specific genes are altered to mimic a human disease, can provide more precise insights into the compound's mechanism of action.

The development of more sophisticated and predictive research models will be instrumental in advancing our understanding of this compound derivatives.

Integration of High-Throughput Screening (HTS) and Cheminformatics in Compound Discovery

The discovery of novel and potent this compound derivatives can be significantly accelerated through the integration of high-throughput screening (HTS) and cheminformatics.

Cheminformatics: This field uses computational methods to analyze and manage large chemical datasets. ncsu.edu In the context of drug discovery, cheminformatics tools can be used to:

Design and manage compound libraries.

Predict the biological activity and physicochemical properties of virtual compounds.

Analyze HTS data to identify promising "hits". ncsu.edu

Identify potential off-target effects and liabilities.

The synergy between HTS and cheminformatics enables a more efficient and data-driven approach to identifying and optimizing lead compounds. ncsu.edu

Implementation of Green Chemistry Principles in Scalable Research Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound derivatives is crucial for sustainable research and development.

Key green chemistry principles applicable to this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. mdpi.com

Renewable Feedstocks: Utilizing renewable resources as starting materials.

Researchers are exploring methods like microwave-assisted synthesis and ultrasonication, which can often lead to shorter reaction times, higher yields, and reduced energy consumption, aligning with the principles of green chemistry. nanobioletters.comnih.gov

Translational Research Perspectives from Fundamental Studies to Pre-clinical Evaluation

Translational research focuses on bridging the gap between fundamental scientific discoveries and their application in clinical practice. For this compound derivatives, this involves a multi-step process to move a promising compound from the laboratory to pre-clinical evaluation.

The translational pathway includes:

Lead Optimization: Modifying the structure of a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties.

Pre-clinical Studies: A series of in vitro and in vivo studies to evaluate the safety and efficacy of the lead compound before it can be tested in humans. This includes toxicology studies, ADME (absorption, distribution, metabolism, and excretion) profiling, and efficacy studies in relevant disease models.

Investigational New Drug (IND) Application: Submitting a comprehensive application to regulatory authorities, such as the FDA, to request permission to begin clinical trials in humans.

The ultimate goal of translational research is to develop new and effective therapies. The journey for derivatives of this compound from a laboratory curiosity to a potential therapeutic agent is long and challenging, but it holds significant promise for addressing unmet medical needs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,2,3-thiadiazol-4-yl)pyrazine, and how can reaction conditions be optimized for yield and purity?